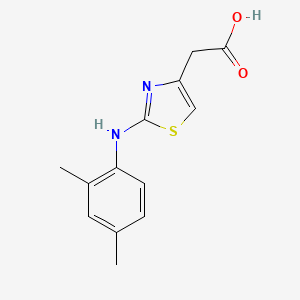

2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid

Description

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2-[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C13H14N2O2S/c1-8-3-4-11(9(2)5-8)15-13-14-10(7-18-13)6-12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

ZKZXKIPWYVWTCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CS2)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid typically involves the condensation of 2,4-dimethylaniline with thioamide derivatives under controlled conditions. One common method includes the reaction of 2,4-dimethylaniline with thiourea, followed by cyclization to form the thiazole ring. The resulting intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

-

Carboxylic acid group (-COOH): Participates in acid-base reactions, esterification, and amidation.

-

Thiazole ring : Contains sulfur and nitrogen atoms, enabling oxidation/reduction and substitution reactions.

-

Amino group : Attached to the thiazole nitrogen, contributing to nucleophilic reactivity.

Esterification

The carboxylic acid group reacts with alcohols to form esters. This reaction typically occurs in the presence of acid/base catalysts (e.g., H₂SO₄ or NaOH) and can be monitored via TLC or NMR.

Example Conditions :

-

Alcohol (e.g., methanol, ethanol)

-

Catalyst (e.g., sulfuric acid)

-

Elevated temperatures (reflux)

Amidation

The carboxylic acid reacts with amines or amine derivatives to form amides. Coupling reagents like DCC or HATU are often used to facilitate this reaction.

Example Conditions :

-

Amine source (e.g., aniline)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Room temperature or mild heating

Oxidation and Reduction

The thiazole ring undergoes oxidation/reduction, targeting the sulfur atom. Oxidation converts thiazole to sulfoxide or sulfone derivatives, while reduction can generate intermediates with modified electronic properties.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxide/Sulfone |

| Reduction | LiAlH₄, NaBH₄ | Reduced thiazole |

Substitution Reactions

The aromatic rings (thiazole and 2,4-dimethylphenyl) may undergo electrophilic substitution. The thiazole’s electron-rich nature and the substituent’s steric/electronic effects influence reactivity.

Key Factors :

-

Electronic effects : Electron-donating groups (e.g., methyl) activate the ring for substitution.

-

Steric effects : Bulky substituents (e.g., 2,4-dimethylphenyl) direct reactions to less hindered positions.

Other Reactions

-

Decarboxylation : Potential under acidic/basic conditions, though not explicitly reported for this compound.

-

Thiazole ring modifications : Ring-opening or closure reactions, though less common in this structure .

Mechanistic Insights

The compound’s reactivity is governed by:

-

Thiazole ring stability : The aromatic system resists degradation but allows controlled oxidation/reduction.

-

Carboxylic acid versatility : Facilitates straightforward derivatization (e.g., esters, amides).

-

Substituent effects : The 2,4-dimethylphenyl group modulates electronic properties, influencing substitution patterns.

Scientific Research Applications

2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid is a thiazole derivative that features a thiazole ring, containing both sulfur and nitrogen atoms, along with an acetic acid moiety and a 2,4-dimethylphenyl group attached to the thiazole nitrogen. Thiazoles are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmacology.

Potential Applications

- Enzyme or Receptor Inhibition: this compound shows potential as an inhibitor of certain enzymes or receptors involved in disease processes. Its structural features influence its binding affinity and specificity.

- Therapeutic Agent: Due to its specific substitution pattern on the aromatic ring and its ability to effectively interact with biological targets, this compound may have enhanced potential as a therapeutic agent compared to other thiazole derivatives.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl)acetic acid | Similar thiazole structure | Slightly different substitution pattern |

| 2-(2-(2,5-Dimethylphenyl)-1,3-thiazol-4-yl)acetic acid | Similar thiazole structure | Variation in methyl group position |

| 3-(N-(4-Methoxybenzyl)-1,3-thiazol-2-yl)propanoic acid | Contains a propanoic acid moiety | Different functional groups affecting activity |

Mechanism of Action

The mechanism of action of 2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The pharmacological and physicochemical properties of thiazole-acetic acid derivatives are heavily influenced by substituents on the phenyl ring or thiazole core. Below is a comparative analysis of key analogues:

Table 1: Molecular Properties of Selected Thiazole-Acetic Acid Derivatives

Key Observations:

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases hydrophobicity compared to polar substituents like methoxy () or sulfonamide (). This may enhance membrane permeability in biological systems.

- Electron-Withdrawing Effects : The trifluoromethyl group () improves metabolic stability and resistance to oxidation, making it suitable for agrochemical applications (e.g., fungicides) .

- Steric Hindrance : The Boc-protected derivative () is primarily used as an intermediate in peptide synthesis due to its steric bulk and ease of deprotection .

Key Insights:

Biological Activity

2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid is a compound that falls under the category of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H13N3O2S

- Molecular Weight : 251.31 g/mol

- CAS Number : 198220-52-9

Research indicates that thiazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological effects:

- Antitumor Activity : Thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the range of 1.61 to 1.98 µg/mL for certain thiazole derivatives against tumor cells, indicating potent antitumor properties .

- Antibacterial Properties : The compound has demonstrated antibacterial activity comparable to standard antibiotics. Its structural features, particularly the presence of electron-donating groups, enhance its interaction with bacterial targets .

- Enzyme Inhibition : Some thiazole derivatives act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit urease or carbonic anhydrase, which are critical in various physiological and pathological conditions .

Antitumor Efficacy

A study evaluating the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications in the phenyl ring significantly influence cytotoxic activity. The presence of methyl substituents at specific positions enhances the compound's efficacy against cancer cells .

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit promising antibacterial effects against strains such as Staphylococcus epidermidis and others. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of target proteins, leading to inhibition of their function .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of thiazole derivatives.

- Method : In vitro assays were performed on human glioblastoma U251 cells.

- Results : The tested compounds exhibited significant growth inhibition with IC50 values lower than those of standard treatments like doxorubicin.

-

Case Study on Antibacterial Properties :

- Objective : To assess antibacterial efficacy against clinical isolates.

- Method : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Results : Several derivatives showed comparable or superior activity to conventional antibiotics, suggesting a potential for therapeutic use in treating bacterial infections.

Data Table

| Biological Activity | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Antitumor | 1.61 | Jurkat T-cells |

| Antibacterial (S. epidermidis) | <10 | Clinical isolate |

| Urease Inhibition | N/A | Enzymatic assay |

Q & A

Q. What are the recommended synthetic routes for 2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting thiazole precursors (e.g., 4-amino-substituted thiazoles) with chloroacetic acid under reflux conditions, as demonstrated in analogous triazole-thiazole hybrid syntheses . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios. For example, using a 1:1.2 molar ratio of thiazole intermediate to chloroacetic acid improves yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and validation by thin-layer chromatography (TLC) are critical to confirm purity .

Q. How should researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer: Structural validation requires a combination of:

- Elemental analysis to confirm empirical formulas (e.g., C, H, N, S content).

- IR spectroscopy to identify functional groups (e.g., NH stretching at 3200–3400 cm⁻¹ for the amino group, C=O at ~1700 cm⁻¹ for the acetic acid moiety) .

- HPLC-DAD for purity assessment (>95% purity threshold) and quantification of residual solvents or byproducts .

Advanced techniques like NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are essential for resolving ambiguities in regiochemistry or isomer formation .

Q. What pharmacological screening strategies are appropriate for initial biological activity assessment?

Methodological Answer: Begin with in vitro assays targeting mechanisms relevant to thiazole derivatives:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293, HeLa) to evaluate IC₅₀ values and selectivity indices .

- Enzyme inhibition : Testing against cyclooxygenase (COX) or acetylcholinesterase (AChE) to explore anti-inflammatory or neuroprotective potential .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across similar thiazole-acetic acid derivatives?

Methodological Answer: Data contradictions often arise from:

- Structural variations : Subtle changes (e.g., substituent position on the phenyl ring) drastically alter solubility and bioavailability. Use QSAR modeling to correlate substituent electronic effects (Hammett constants) with activity trends .

- Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability. Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways that may mask in vitro activity .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Salt formation : React the acetic acid moiety with inorganic (e.g., Na⁺, K⁺) or organic bases (e.g., morpholine) to enhance solubility. For example, potassium salts of analogous compounds show 3–5x higher aqueous solubility .

- Prodrug approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- Lipophilicity optimization : Introduce halogen substituents (e.g., Cl, F) on the phenyl ring to balance logP values for blood-brain barrier penetration or tissue retention .

Q. How can computational tools accelerate reaction design and mechanistic studies for this compound?

Methodological Answer:

- Reaction pathway prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic attack vs. cyclization) .

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2, β-lactamases) to prioritize synthesis candidates. Tools like AutoDock Vina or Glide can predict binding affinities .

- Machine learning : Train models on existing thiazole datasets to predict reaction yields or biological activities, reducing trial-and-error experimentation .

Q. What analytical methods are critical for resolving stereochemical or regiochemical ambiguities in derivatives?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and confirm regioselectivity in cyclization reactions .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate with circular dichroism (CD) spectroscopy .

- NOESY NMR : Detect spatial proximity of protons to assign substituent positions in crowded aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.